1-(2-Bromophenyl)piperidin-2-one
CAS No.: 917508-51-1
Cat. No.: VC2408557
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917508-51-1 |
---|---|
Molecular Formula | C11H12BrNO |
Molecular Weight | 254.12 g/mol |
IUPAC Name | 1-(2-bromophenyl)piperidin-2-one |
Standard InChI | InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |
Standard InChI Key | ZZYPUGCVOXMWPS-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Canonical SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2Br |
Introduction
Chemical Identity and Properties
1-(2-Bromophenyl)piperidin-2-one is characterized by its piperidin-2-one core with a 2-bromophenyl substituent at the nitrogen position. The compound's structural and physical properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 1-(2-Bromophenyl)piperidin-2-one
Property | Value |
---|---|
CAS Number | 917508-51-1 |
Molecular Formula | C₁₁H₁₂BrNO |
Molecular Weight | 254.127 g/mol |
Physical State | Solid |
IUPAC Name | 1-(2-bromophenyl)piperidin-2-one |
Structure | Piperidin-2-one with 2-bromophenyl at N-position |
The compound belongs to the class of piperidinones, which are six-membered nitrogen-containing heterocycles with a carbonyl group at the 2-position . The presence of the bromine atom at the ortho position of the phenyl ring introduces distinct electronic and steric effects that influence the compound's reactivity and potential applications in organic synthesis.
Structural Characteristics
The structure of 1-(2-Bromophenyl)piperidin-2-one features several key components that determine its chemical behavior:
The piperidin-2-one ring exists predominantly in a chair conformation, with the carbonyl group introducing partial sp² character to the adjacent carbon and nitrogen atoms. This creates a relatively planar amide region within the otherwise saturated piperidine ring. The 2-bromophenyl substituent positioned at the nitrogen atom introduces steric bulk and electronic effects that influence both the conformation of the molecule and its reactivity.
The ortho-positioned bromine creates an interesting electronic environment due to its electron-withdrawing nature through inductive effects while also providing electron density through resonance. This combination of effects influences the electron distribution throughout the molecule, affecting its reactivity patterns in various chemical transformations.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-(2-Bromophenyl)piperidin-2-one. These methods typically involve either the direct N-arylation of piperidin-2-one or cyclization strategies to form the piperidinone ring.
N-Arylation Approach
One common synthetic strategy involves the N-arylation of piperidin-2-one with 2-bromophenyl halides or related electrophiles. This approach typically employs transition metal catalysis, particularly copper or palladium catalysts, to facilitate the coupling reaction . The reaction generally proceeds under basic conditions to deprotonate the piperidin-2-one nitrogen, generating a nucleophile that can attack the aryl halide.
Cyclization Approach
Another synthetic route involves the cyclization of appropriate acyclic precursors to form the piperidinone ring structure directly. This might involve intramolecular amidation of 5-aminopentanoic acid derivatives that already contain the 2-bromophenyl moiety attached to the nitrogen . The cyclization is typically achieved under dehydrating conditions, often using coupling reagents or thermal methods.
Reaction Conditions
The typical reaction conditions for the synthesis of 1-(2-Bromophenyl)piperidin-2-one are summarized in Table 2.
Table 2: Common Reaction Conditions for 1-(2-Bromophenyl)piperidin-2-one Synthesis
Synthetic Approach | Key Reagents | Catalysts | Solvent | Temperature | Typical Yield |
---|---|---|---|---|---|
N-Arylation | Piperidin-2-one, 2-bromophenyl halide | Cu(I) or Pd(0) | DMF/DMSO | 80-120°C | 60-85% |
Cyclization | N-(2-bromophenyl)-5-aminopentanoic acid | Coupling agents (e.g., DCC, EDC) | DCM/THF | 25-60°C | 70-90% |
Chemical Reactivity and Transformations
1-(2-Bromophenyl)piperidin-2-one exhibits diverse chemical reactivity that allows for various transformations, making it a valuable building block in organic synthesis.
Substitution Reactions
Applications in Medicinal Chemistry
1-(2-Bromophenyl)piperidin-2-one and its derivatives have attracted interest in medicinal chemistry due to their potential pharmacological activities.
Structure-Activity Relationships
Studies on similar compounds indicate that modifications to the core structure can significantly impact biological activity. The presence of the 2-bromophenyl group appears to contribute to certain interactions with biological targets, potentially through:
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Hydrophobic interactions with receptor binding pockets
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Electronic effects that influence hydrogen bonding patterns
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Steric considerations that affect molecular recognition
Comparison with Analogous Compounds
To better understand the unique properties of 1-(2-Bromophenyl)piperidin-2-one, it is valuable to compare it with structurally related compounds.
Table 3: Comparison of 1-(2-Bromophenyl)piperidin-2-one with Analogous Compounds
Compound | Structural Difference | Key Property Differences | Potential Application Differences |
---|---|---|---|
1-(2-Bromophenyl)piperidin-2-one | Reference compound | Baseline reactivity | Versatile building block |
1-(4-Bromophenyl)piperidin-2-one | Bromine at para position | Different electronic distribution, altered reactivity pattern | May have different biological targeting |
3-Acetyl-1-(2-bromophenyl)piperidin-2-one | Additional acetyl group at position 3 | Enhanced electrophilicity, additional reactive site | Expanded synthetic utility, different pharmacological profile |
5-Amino-1-(4-bromophenyl)piperidin-2-one | Amino group at position 5, bromine at para position | Increased polarity, hydrogen bond donor capability | Enhanced water solubility, different receptor interactions |
The ortho position of the bromine in 1-(2-Bromophenyl)piperidin-2-one creates a unique electronic environment compared to its para-substituted isomer. This positioning can affect both the reactivity and three-dimensional structure of the molecule, potentially influencing its biological activity and synthetic utility.
Analytical Characterization
The identification and characterization of 1-(2-Bromophenyl)piperidin-2-one typically involve several analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of 1-(2-Bromophenyl)piperidin-2-one. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 2-bromophenyl group, along with the methylene protons of the piperidinone ring. The carbonyl carbon would appear at approximately 170-175 ppm in the ¹³C NMR spectrum.
Infrared (IR) spectroscopy would reveal a strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak at m/z 254/256 with the characteristic isotope pattern of bromine (approximately 1:1 ratio for the M and M+2 peaks, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) .
Future Research Directions
The continued investigation of 1-(2-Bromophenyl)piperidin-2-one presents several promising research avenues:
Synthetic Methodology Development
Development of more efficient and selective methods for the synthesis of 1-(2-Bromophenyl)piperidin-2-one and its derivatives remains an active area of research. This includes exploring greener reaction conditions, catalytic systems, and potentially continuous flow methods for scalable production.
Medicinal Chemistry Applications
Further exploration of the structure-activity relationships of 1-(2-Bromophenyl)piperidin-2-one derivatives could lead to the development of compounds with enhanced biological activities. Systematic modification of the core structure, particularly through functionalization of the piperidinone ring or substitution of the bromine atom, may yield compounds with improved pharmacological profiles.
Material Science Applications
The unique structural features of 1-(2-Bromophenyl)piperidin-2-one may also find applications in materials science, potentially as building blocks for supramolecular assemblies or functional materials.
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